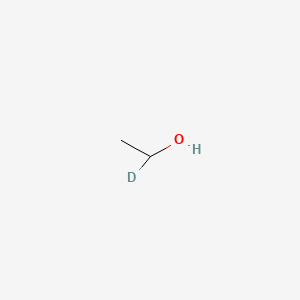

ETHYL-1-D1 ALCOHOL

Description

Significance of Deuterium (B1214612) Substitution in Chemical and Biochemical Research

Deuterium substitution, the replacement of a hydrogen atom with a deuterium atom, is a particularly valuable technique in chemical and biochemical research. informaticsjournals.co.in The key to its utility lies in the mass difference between hydrogen and deuterium. Deuterium is approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen), leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the rate of a reaction can change upon isotopic substitution. mmcmodinagar.ac.in

This effect is a cornerstone of mechanistic studies, as it can help identify the rate-determining step of a reaction and provide insights into the structure of the transition state. icm.edu.plresearchgate.net In medicinal chemistry, deuterium substitution has been explored to enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles. informaticsjournals.co.innih.gov

Overview of ETHYL-1-D1 ALCOHOL's Position as a Key Isotopic Probe

ETHYL-1-D1 ALCOHOL, also known as 1-deuterioethanol, is an isotopologue of ethanol (B145695) where the hydrogen atom attached to the first carbon is replaced by a deuterium atom. nih.gov Its chemical formula is CH₃CHDOH. cymitquimica.com This specific labeling makes it an invaluable tool for investigating reactions involving the C-H bond at the α-carbon of ethanol.

It is frequently employed in studies of alcohol oxidation, both chemical and enzymatic. By comparing the reaction rates of ETHYL-1-D1 ALCOHOL with that of regular ethanol, researchers can determine if the cleavage of the C-H bond at the C1 position is a critical step in the reaction mechanism. researchgate.net Its use extends to various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), where the deuterium nucleus provides distinct signals that can be used to probe molecular structure and dynamics. cymitquimica.com

| Property | Value |

| IUPAC Name | 1-deuterioethanol |

| Molecular Formula | C₂H₆O |

| Molecular Weight | 47.07 g/mol |

| InChI Key | LFQSCWFLJHTTHZ-VMNATFBRSA-N |

| CAS Number | 1624-36-8 |

| Source: PubChem nih.gov |

Fundamental Principles of Isotopic Effects and Their Relevance in Mechanistic Elucidation

Isotopic effects are the changes in the rate or equilibrium constant of a reaction when an atom in a reactant is replaced with one of its isotopes. mmcmodinagar.ac.in These effects are categorized as either primary or secondary.

A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov The magnitude of the primary KIE (kH/kD, the ratio of the rate constant for the light isotope to that of the heavy isotope) can provide significant information about the transition state of the bond-breaking step. nih.gov For C-H bond cleavage, the theoretical maximum kH/kD is around 7 at room temperature. mmcmodinagar.ac.in

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. nih.gov These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). nih.gov Secondary KIEs provide valuable information about changes in hybridization and bonding at the labeled position as the reaction proceeds from the reactant to the transition state. nih.gov

By carefully designing experiments using isotopically labeled compounds like ETHYL-1-D1 ALCOHOL and measuring the resulting kinetic isotope effects, chemists can deduce intricate details of reaction mechanisms, such as whether a reaction is concerted or stepwise, identify the rate-limiting step, and characterize the geometry of the transition state. icm.edu.pl

Structure

3D Structure

Properties

IUPAC Name |

1-deuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Ethyl 1 D1 Alcohol

Regiospecific and Stereospecific Deuterium (B1214612) Incorporation at the C1 Position

Achieving site-specific deuteration at the C1 position of ethanol (B145695) necessitates synthetic methods that can differentiate between the chemically distinct hydrogen atoms within the molecule. The following sections explore key strategies for this purpose.

Reductive Synthesis Routes from Carbonyl Precursors Utilizing Deuterated Hydrides

One of the most direct and widely employed methods for the synthesis of ETHYL-1-D1 ALCOHOL involves the reduction of a suitable carbonyl precursor with a deuterated hydride reagent. The choice of precursor is critical for ensuring the deuterium is introduced at the desired C1 position.

Acetaldehyde (CH₃CHO) serves as the ideal precursor for this transformation. The reduction of the aldehyde functional group directly yields a primary alcohol. By using a deuterium-labeled reducing agent, the deuterium atom is specifically delivered to the carbonyl carbon, which becomes the C1 carbon of the resulting ethanol.

Common deuterated hydride reagents for this purpose include Lithium Aluminum Deuteride (B1239839) (LiAlD₄) and Sodium Borodeuteride (NaBD₄). LiAlD₄ is a powerful reducing agent, while NaBD₄ is a milder and more selective alternative. The general reaction is depicted below:

CH₃CHO + [D]⁻ → CH₃CHDOH

Detailed Research Findings:

The use of deuterated reducing agents for the synthesis of isotopically labeled alcohols is a well-established technique. For instance, the reduction of nitrile compounds using LiAlD₄ has been shown to produce α,α-dideuterio amines, demonstrating the reagent's efficacy in delivering deuterium to a carbon atom. mdpi.com Similarly, the reduction of aldehydes and ketones with deuterated hydrides provides a reliable route to α-deuterated alcohols. The reaction is typically carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran, to prevent quenching of the deuteride reagent by protic solvents. The high isotopic purity of commercially available deuterated hydrides translates to a high degree of deuterium incorporation in the final product.

| Precursor | Deuterated Reagent | Product | Key Features |

| Acetaldehyde (CH₃CHO) | Lithium Aluminum Deuteride (LiAlD₄) | ETHYL-1-D1 ALCOHOL | High reactivity, requires anhydrous conditions. |

| Acetaldehyde (CH₃CHO) | Sodium Borodeuteride (NaBD₄) | ETHYL-1-D1 ALCOHOL | Milder conditions, more selective. |

Catalytic Hydrogen-Deuterium Exchange Reactions for Alpha-Carbon Labeling

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful and atom-economical approach for introducing deuterium into organic molecules. acs.org These methods utilize a catalyst to facilitate the exchange of hydrogen atoms on the substrate with deuterium from a deuterium source, typically deuterium oxide (D₂O). For the synthesis of ETHYL-1-D1 ALCOHOL, the focus is on achieving selective exchange at the α-carbon (C1 position).

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for H-D exchange reactions. nih.gov An innovative and environmentally benign approach involves the use of a Pd/C-Al-D₂O system. nih.govmdpi.com In this system, deuterium gas (D₂) is generated in situ from the reaction of aluminum with D₂O. nih.govresearchgate.net The palladium catalyst then facilitates the exchange of the α-hydrogens of ethanol with the generated deuterium.

Detailed Research Findings:

The Pd/C-Al-D₂O system has been shown to be effective for the regioselective H-D exchange of various organic compounds, including amino acids. nih.govmdpi.com The reaction proceeds under relatively mild conditions and offers high selectivity. nih.gov The in situ generation of D₂ gas avoids the handling of flammable and expensive deuterium gas. nih.govresearchgate.net The efficiency of deuterium incorporation is dependent on factors such as catalyst loading, temperature, and reaction time. While this method is highly effective, some non-specific labeling at other positions may occur, requiring careful optimization of reaction conditions.

| Catalytic System | Deuterium Source | Key Features |

| Pd/C-Al | D₂O | In situ generation of D₂, environmentally friendly, high selectivity. nih.govmdpi.com |

Homogeneous catalysts, typically transition metal complexes, offer high selectivity and activity for H-D exchange reactions under mild conditions. acs.org Ruthenium and rhodium complexes have demonstrated significant promise in catalyzing the selective deuteration of alcohols at the α-position.

Detailed Research Findings:

Ruthenium-based catalysts, such as those derived from [RuCl₂(p-cymene)]₂, have been shown to effectively catalyze the H-D exchange of primary alcohols in D₂O. mdpi.comgoogle.com The mechanism is believed to involve the reversible formation of a ruthenium-hydride (or deuteride) species, which then participates in the exchange process. acs.orgresearchgate.net For example, a ruthenium-MACHO-BH complex has been used for the deuteration of 1-butanol. google.com While direct application to ethanol with this specific catalyst was reported to be unsuccessful without a co-solvent, the principle of using such complexes for selective α-deuteration is well-established. google.com

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃), is another well-studied homogeneous catalyst for H-D exchange. doi.org Studies have shown that it can catalyze the exchange between D₂ gas and ethanol. doi.org The kinetics of this exchange have been investigated in a benzene-ethanol solvent mixture, revealing that the rate-limiting step is the transfer of deuterium from the catalyst to the solvent. doi.org The activation energy for this process is relatively low, suggesting that the reaction can proceed under mild conditions. doi.org

| Catalyst Type | Example Catalyst | Deuterium Source | Key Features |

| Homogeneous Ruthenium Complex | [RuCl₂(p-cymene)]₂ derived species | D₂O | High selectivity for α-position, mild reaction conditions. acs.orgresearchgate.net |

| Homogeneous Rhodium Complex | RhCl(PPh₃)₃ (Wilkinson's catalyst) | D₂ | Well-studied catalyst, low activation energy for exchange. doi.org |

Hydrodeuteration Reactions of Unsaturated Precursors

Hydrodeuteration, the addition of one hydrogen and one deuterium atom across a double or triple bond, provides another synthetic route to ETHYL-1-D1 ALCOHOL. This approach requires a precursor with an unsaturation that can be selectively reduced to introduce deuterium at the C1 position.

A suitable precursor for this strategy would be a molecule like vinyl alcohol (CH₂=CHOH), which is the enol tautomer of acetaldehyde. However, vinyl alcohol is generally unstable. A more practical approach involves the use of a protected form of a vinyl precursor. An alternative strategy could involve the hydrodeuteration of ketene (B1206846) (CH₂=C=O) followed by reduction.

A more common approach in a broader context is the transfer hydrodeuteration of alkenes. marquette.edu For instance, copper hydride-catalyzed procedures can utilize deuterated ethanol as a deuterium source for the hydrodeuteration of other molecules. acs.org While not a direct synthesis of deuterated ethanol itself, this highlights the reactivity and potential of such systems.

Detailed Research Findings:

While direct hydrodeuteration to form ETHYL-1-D1 ALCOHOL is less common than other methods, the principles of catalytic hydrodeuteration are well-established. Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques for the selective incorporation of deuterium. marquette.edu These reactions often use readily available deuterium donors and avoid the need for D₂ gas. marquette.edu For example, the reductive deuteration of activated alkenes using a sodium dispersion and deuterated ethanol (EtOD-d1) as the deuterium source has been developed for the synthesis of α,β-dideuterio compounds. researchgate.net This demonstrates the utility of deuterated ethanol as a reagent, which in turn necessitates its efficient synthesis.

Stereochemical Control in Deuterium Labeling

When a deuterium atom is introduced into a prochiral center, a new stereocenter is created. libretexts.org The C1 carbon of ethanol is a prochiral center, as its two hydrogen atoms are enantiotopic. libretexts.org Replacing one of these hydrogens with deuterium creates a chiral molecule, (R)- or (S)-ETHYL-1-D1 ALCOHOL. Achieving stereochemical control in this labeling is a significant synthetic challenge that often requires enzymatic or chiral catalytic methods.

Detailed Research Findings:

Enzymes, particularly alcohol dehydrogenases, are highly stereoselective and can distinguish between the enantiotopic protons at the C1 position of ethanol. By performing enzymatic reactions in the presence of a deuterated cofactor (such as NADH-d) or in a deuterated solvent system, it is possible to achieve highly stereospecific deuterium incorporation. Biocatalytic methods using hydrogenases and ene-reductases have been developed for the asymmetric reductive deuteration of various compounds, using D₂O as the deuterium source. nih.gov These methods offer excellent chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

In non-enzymatic approaches, the use of chiral transition metal catalysts can also induce stereoselectivity in deuteration reactions. Asymmetric hydrogen-borrowing catalysis, for example, is an emerging field for the synthesis of enantioenriched products. researchgate.net While often applied to the synthesis of more complex molecules, the underlying principles of using a chiral catalyst to control the stereochemical outcome of a reaction involving hydride (or deuteride) transfer are applicable to the synthesis of chiral ETHYL-1-D1 ALCOHOL.

| Approach | Key Feature | Example |

| Biocatalysis | High stereoselectivity | Alcohol dehydrogenases, ene-reductases. nih.gov |

| Asymmetric Catalysis | Chiral catalyst induces enantioselectivity | Chiral transition metal complexes. researchgate.net |

Methodologies for Purification and Achievement of High Isotopic Purity

The purification of ETHYL-1-D1 ALCOHOL and the attainment of high isotopic purity are critical steps that follow its initial synthesis. These processes are designed to separate the desired deuterated molecule from unreacted starting materials, byproducts, and, most importantly, its non-deuterated (protium) counterpart, ethanol. The slight differences in physical properties arising from the mass difference between deuterium and protium (B1232500) are exploited by various separation techniques.

Advanced Chromatographic Techniques for Isotope Separation

Chromatographic methods are powerful tools for separating compounds with very similar physical and chemical properties, such as isotopologues. iaea.org The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Gas Chromatography (GC): Gas chromatography is a highly effective technique for separating volatile compounds like alcohols. For isotopic separation, the choice of the stationary phase is crucial. acs.org Specialized columns can enhance the separation of deuterated and non-deuterated molecules. A notable advancement involves the use of cavitand-impregnated ionic liquid stationary phases. acs.org Cavitands are molecules with deep, open-ended cavities that can exhibit remarkable molecular recognition, allowing for the differentiation of isotopic molecules within their small, confined spaces. acs.org This method has proven effective for separating a wide range of isotopic compounds, including alcohols, at lower temperatures and with higher efficiency than other GC stationary phases. acs.org For polar molecules like alcohols, derivatization may be necessary to reduce polarity and improve chromatographic separation. gdut.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC offers flexibility in separating isotopologues through various modes that exploit different isotopic effects, such as hydrophobicity, polarizability, and acid-base properties. researchgate.net The separation of deuterated compounds in HPLC is often influenced by the "deuterium effect," where the substitution of hydrogen with deuterium can alter a molecule's interaction with the stationary phase. researchgate.net Reversed-phase HPLC, in particular, can separate isotopologues based on subtle differences in their hydrophobicity.

Table 1: Comparison of Advanced Chromatographic Techniques for Isotope Separation

| Technique | Principle of Separation | Key Advantages | Relevant Findings |

|---|---|---|---|

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and interaction with the stationary phase. acs.org | High resolution and efficiency for volatile compounds; established methods for alcohol analysis. researchgate.net | Cavitand-coated columns can effectively separate various isotopic compounds, including alcohols, with high efficiency. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity, hydrophobicity, or other specific interactions. researchgate.net | Versatile with multiple separation modes (normal-phase, reversed-phase, etc.); applicable to a wide range of compounds. researchgate.net | Isotopic effects related to hydrophobicity and polarizability can be exploited to achieve separation of deuterated compounds. researchgate.net |

| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Combines GC separation with online combustion and mass spectrometry to determine the isotope ratios (e.g., 13C/12C, D/H) of individual compounds. gdut.edu.cnresearchgate.net | Provides precise quantitative data on isotopic abundance for specific compounds in a mixture. researchgate.net | A method of choice for authenticity control of alcoholic beverages by measuring isotope distribution at natural abundance levels. researchgate.net |

Distillation and Other Physical Separation Methods for Deuterated Alcohols

Physical separation methods capitalize on the differences in macroscopic properties like boiling point and vapor pressure between ETHYL-1-D1 ALCOHOL and regular ethanol.

Distillation: Distillation is a fundamental process for separating liquid mixtures based on differences in boiling points. wikipedia.org ETHYL-1-D1 ALCOHOL has a slightly higher boiling point (72.6°C at 760mmHg) than non-deuterated ethanol. guidechem.com This difference, although small, allows for separation using fractional distillation, a process that involves multiple vaporization-condensation cycles to progressively enrich the vapor phase with the more volatile component. encyclopedia.com In the context of producing deuterated ethanol, distillation is a key step to separate the final product from the reaction mixture, which may include water (H₂O) or heavy water (D₂O). google.com For instance, a patented process describes subjecting a partially reacted mixture of ethanol and D₂O to distillation to collect a distillate that primarily contains deuterated and non-deuterated ethanol, which can then undergo further reaction and purification. google.com

Other Physical Methods:

Pervaporation: This method uses a non-porous membrane to separate liquid mixtures by partial vaporization. It can be an alternative to distillation, particularly for breaking azeotropes. wikipedia.org

Extractive Distillation: This technique involves adding a miscible, high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation by distillation. wikipedia.org

Table 2: Summary of Physical Separation Methods

| Method | Underlying Principle | Application to Deuterated Alcohols |

|---|---|---|

| Fractional Distillation | Separation based on small differences in boiling points through multiple vaporization-condensation cycles. encyclopedia.com | Primary method for separating ETHYL-1-D1 ALCOHOL from non-deuterated ethanol and reaction solvents like D₂O. google.comacs.org |

| Pervaporation | Partial vaporization of a liquid mixture through a selective non-porous membrane. wikipedia.org | Potential for separating deuterated ethanol from water or other solvents, especially in azeotropic mixtures. |

| Extractive Distillation | Altering relative volatilities of mixture components by adding a solvent. wikipedia.org | Can be employed to enhance the separation efficiency between isotopologues if a suitable solvent is found. |

Quantitative Assessment of Isotopic Enrichment

Determining the isotopic purity of the final product is a crucial analytical challenge. It involves confirming that the deuterium atom is in the correct position (structural integrity) and calculating the percentage of molecules that have been successfully deuterated (% isotopic enrichment). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the structural integrity of deuterated compounds. By analyzing the NMR spectrum, researchers can verify the specific position of the deuterium label. The absence or significant reduction of a signal at a particular chemical shift in the ¹H NMR spectrum, coupled with the appearance of a characteristic signal in the ²H (Deuterium) NMR spectrum, confirms the site of deuteration. rsc.org NMR can also provide a relative measure of isotopic purity. rsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary technique for quantifying isotopic enrichment. rsc.org By obtaining a full scan mass spectrum, the isotopic ions can be extracted and their peak areas integrated. The ratio of the ion corresponding to the deuterated molecule (e.g., ETHYL-1-D1 ALCOHOL) to the ion of the non-deuterated molecule allows for the calculation of the percent isotopic enrichment. rsc.org

Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for measuring the relative abundance of isotopes in a sample. mdpi.com It is a benchmark technique for authenticity studies and can provide very accurate data on deuterium enrichment. researchgate.net

Stable Isotope Dilution Analysis (SIDA): In this quantitative method, a known amount of a labeled internal standard (like a deuterated analog) is added to a sample. The ratio of the analyte to the standard is then measured, typically by GC-MS or LC-MS. researchgate.net While often used to quantify an analyte in a complex matrix, the principles are central to the characterization of the enriched material itself.

Table 3: Techniques for Quantitative Assessment of Isotopic Enrichment

| Technique | Information Provided | Principle |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and position of deuterium label; provides relative isotopic purity. rsc.org | Measures the magnetic properties of atomic nuclei (¹H, ²H) in a magnetic field. |

| High-Resolution Mass Spectrometry (HR-MS) | Calculates percentage of isotopic enrichment by comparing ion intensities. rsc.org | Precisely measures the mass-to-charge ratio of ions, allowing differentiation between isotopologues. |

| Isotope Ratio Mass Spectrometry (IRMS) | Delivers highly precise measurement of isotope ratios (e.g., D/H). mdpi.com | Measures the ratio of specific isotopes in a sample relative to a standard. |

Advanced Analytical Characterization of Ethyl 1 D1 Alcohol in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Isotopic Purity Analysis

NMR spectroscopy stands as a powerful non-destructive technique for the detailed structural elucidation of molecules. In the context of isotopically labeled compounds, it is indispensable for verifying the exact location and extent of deuterium (B1214612) incorporation.

¹H NMR and ²H NMR for Deuterium Site Localization and Quantification

¹H (Proton) NMR and ²H (Deuterium) NMR are complementary techniques crucial for the analysis of ETHYL-1-D1 ALCOHOL.

¹H NMR: In the ¹H NMR spectrum of ethanol (B145695), distinct signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. huji.ac.il For ETHYL-1-D1 ALCOHOL, the integration of the methylene proton signal would be expected to decrease, corresponding to the replacement of a proton with a deuteron. The typical quartet signal of the methylene group in undeuterated ethanol, arising from coupling with the three methyl protons, would simplify to a triplet in ETHYL-1-D1 ALCOHOL due to coupling with the remaining proton on the C1 carbon. The position of the hydroxyl (-OH) peak can vary significantly depending on the solvent, concentration, and temperature. libretexts.orglibretexts.org A useful technique to identify the -OH peak is to add a few drops of deuterium oxide (D₂O), which results in the disappearance of the -OH peak from the spectrum due to hydrogen-deuterium exchange. libretexts.orglibretexts.org

²H NMR: Deuterium NMR directly observes the deuterium nucleus. For ETHYL-1-D1 ALCOHOL, a signal in the ²H NMR spectrum confirms the presence of deuterium. huji.ac.il While ²H NMR has a much lower natural abundance and sensitivity compared to ¹H NMR, it is highly effective for enriched compounds. huji.ac.ilsigmaaldrich.com The chemical shift range is similar to proton NMR, but the signals are typically broader. huji.ac.il A key advantage of ²H NMR is the ability to use non-deuterated solvents, which can be beneficial in certain experimental setups. sigmaaldrich.com Quantitative ²H NMR, with appropriate parameter settings, can be used to determine the percentage of deuterium enrichment. sigmaaldrich.com

A comparison of the expected NMR data for undeuterated ethanol and ETHYL-1-D1 ALCOHOL is presented below:

| Nucleus | Group | Undeuterated Ethanol (CH₃CH₂OH) | ETHYL-1-D1 ALCOHOL (CH₃CHDOH) |

| ¹H | CH₃ | Triplet | Triplet |

| ¹H | CH₂/CHD | Quartet | Multiplet (reduced integration) |

| ¹H | OH | Singlet (variable) | Singlet (variable) |

| ²H | CHD | No Signal | Signal Present |

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Proximity Mapping

Two-dimensional (2D) NMR techniques provide correlational data that helps in assigning signals and confirming the structure by mapping the connectivity between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. In the case of ETHYL-1-D1 ALCOHOL, an HSQC spectrum would show a correlation between the C1 carbon and the remaining proton attached to it, confirming the site of deuteration. The absence of a strong correlation for one of the C1 positions further solidifies the isotopic labeling.

Low-Field NMR (LF-NMR) Applications for Deuterated Compound Characterization

Recent advancements in benchtop or low-field (LF) NMR spectrometers have expanded their application in chemical analysis. mdpi.comresearchgate.net While LF-NMR has lower sensitivity and resolution compared to high-field instruments, it offers advantages in terms of cost, accessibility, and ease of operation. researchgate.net For deuterated compounds, LF-¹H NMR can still provide valuable information. The key spectral features, such as the change in multiplicity and integration of the methylene signal in ETHYL-1-D1 ALCOHOL, would be observable. mdpi.com Coupling LF-NMR data with chemometric analysis has shown promise in differentiating and classifying samples, which could be applied to assess the purity of deuterated compounds. mdpi.com

Mass Spectrometry (MS) for Isotopic Composition and Molecular Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It is particularly useful for confirming isotopic enrichment and studying the fragmentation patterns of molecules.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments. For ETHYL-1-D1 ALCOHOL (C₂H₅DO), the exact mass will be slightly higher than that of undeuterated ethanol (C₂H₆O). ontosight.ai This precise mass measurement is a definitive method to confirm the incorporation of a single deuterium atom.

| Compound | Formula | Monoisotopic Mass (Da) |

| Ethanol | C₂H₆O | 46.04186 |

| ETHYL-1-D1 ALCOHOL | C₂H₅DO | 47.04814 |

Data sourced from PubChem CID 12201687 for ETHYL-1-D1 ALCOHOL. nih.gov

Fragmentation Patterns and Deuterium Scrambling Analysis

Under electron ionization (EI) in a mass spectrometer, molecules fragment in predictable ways, creating a unique mass spectrum that acts as a molecular fingerprint. libretexts.org For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

In ETHYL-1-D1 ALCOHOL, the presence of the deuterium atom can influence the fragmentation pattern. For instance, alpha-cleavage of the C-C bond would lead to fragments where the charge is retained on either the methyl or the deuterated hydroxymethyl fragment. The masses of these fragments will differ from those of undeuterated ethanol, providing further evidence for the site of deuteration.

A significant consideration in the mass spectrometry of deuterated compounds is the phenomenon of deuterium scrambling . cdnsciencepub.comnih.gov This is the intramolecular migration of hydrogen and deuterium atoms within the ion before fragmentation, which can complicate the interpretation of the mass spectrum by randomizing the position of the label. cdnsciencepub.combiorxiv.org Studies have shown that for some deuterated alcohols, hydrogen and deuterium scrambling can occur, leading to a distribution of the label among the fragment ions. cdnsciencepub.com However, techniques using gentler ionization methods or specific fragmentation methods like electron transfer dissociation (ETD) can minimize scrambling and preserve the original location of the deuterium label, providing more accurate structural information. biorxiv.orgacs.org

Isotope-Ratio Mass Spectrometry in Tracer Studies

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for determining the isotopic composition of elements in a sample with high precision. In the context of tracer studies, IRMS is employed to measure the ratio of stable isotopes, such as deuterium to hydrogen (D/H), to track the metabolic fate or origin of a compound. nih.gov When ETHYL-1-D1 ALCOHOL is introduced into a system, its deuterium label allows researchers to follow its pathways and transformations. The analysis of D/H ratios is particularly valuable due to the large natural variations in hydrogen's stable isotopes. nih.gov

The methodology, often coupled with gas chromatography (GC-C-IRMS), involves several key steps. First, the ethanol sample is separated from the matrix using gas chromatography. nih.gov Following separation, the organic compound is quantitatively converted into hydrogen gas (H₂) at very high temperatures, typically exceeding 1400°C. nih.gov This conversion must be complete to avoid isotopic fractionation, which would skew the results. The resulting H₂ gas is then introduced into the isotope ratio mass spectrometer. nih.gov

Inside the IRMS, the gas is ionized, and the ions are accelerated and separated by a magnetic field according to their mass-to-charge ratio (m/z). nih.govoiv.int For D/H analysis, the instrument measures the ion beams corresponding to H₂ (mass 2) and HD (mass 3). A significant technical challenge is the interference from the helium carrier gas, which can also form ions at m/z 3. Modern IRMS systems incorporate energy filters or specialized collectors to ensure a clean HD signal, which is crucial for achieving the high precision required for D/H analysis. nih.gov This technique can achieve a precision of 2 per mil (‰) or better. nih.gov

IRMS tracer studies using deuterated ethanol have applications in various research fields, including:

Metabolic Studies : Tracing the metabolic pathways of alcohol in biological systems. nih.gov

Food and Flavor Control : Authenticating alcoholic beverages like wine and spirits by determining the isotopic signature of ethanol, which can indicate its botanical (C3 vs. C4 plants) or geographical origin. nih.govmdpi.commdpi.comnih.goveconomie.gouv.fr For example, the δ¹³C values of ethanol can help detect the addition of sugars from C4 plants (like corn or sugarcane) to products derived from C3 plants (like grapes). oiv.intnih.gov

Environmental Tracing : Using deuterated ethanol as a tracer in studies of pollutant migration and carbon cycles. pmarketresearch.com

The data is typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard like Vienna-Pee Dee Belemnite (V-PDB) for carbon or Vienna Standard Mean Ocean Water (VSMOW) for hydrogen. oiv.intmdpi.comeconomie.gouv.fr

Chromatographic Methods (GC-FID/MS) for Purity and Quantitative Determination in Research Systems

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like ethanol and its isotopologues. nih.gov It is widely recognized for its high sensitivity, accuracy, and robustness. nih.govjsbms.jp When coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a powerful system for both the qualitative and quantitative analysis of ETHYL-1-D1 ALCOHOL in various research matrices. jsbms.jpescholarship.org

GC-FID is often considered the gold standard for ethanol quantification due to its simplicity and reliable response. jsbms.jp The method separates ethanol from other volatile components in a sample based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase (carrier gas). europa.eu The FID then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for precise quantification. escholarship.orgindexcopernicus.com

GC-MS combines the separation power of GC with the detection specificity of mass spectrometry. jsbms.jp While GC-FID identifies compounds based on their retention time, GC-MS provides structural information by fragmenting the analyte and analyzing the resulting mass spectrum, offering indisputable confirmation of the compound's identity. jsbms.jpescholarship.org This dual detection capability is particularly advantageous in complex samples where co-elution of substances might occur. escholarship.org

These methods are routinely used to determine the purity of ETHYL-1-D1 ALCOHOL and to quantify its concentration in diverse research systems, from biological fluids to alcoholic beverages and environmental samples. jsbms.jpbipm.orgshimadzu.com

Method Development for Deuterated Ethanol Analysis

Developing a robust GC method for the analysis of deuterated ethanol requires careful optimization of several instrumental parameters to ensure accurate and reproducible results. The goal is to achieve good separation of ethanol and its isotopologues from other volatile compounds and the sample matrix. europa.eu

Key Parameters in Method Development:

Column Selection : The choice of GC column is critical. Capillary columns like the DB-624, Rtx-5 ms, or SH-Rxi-624Sil MS are commonly used. jsbms.jpeuropa.eushimadzu.com These columns have stationary phases of intermediate polarity (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) suitable for separating volatile polar compounds like alcohols. Typical column dimensions are 30 meters in length, 0.25-0.32 mm in internal diameter, and a film thickness of 1.4-1.8 µm. europa.eushimadzu.com

Temperature Programming : A temperature gradient is typically employed to ensure good resolution and reasonable analysis times. An example program might start at a low temperature (e.g., 40-45°C) and hold for several minutes, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature. jsbms.jpeuropa.eu

Injector and Detector Temperatures : The injector and detector temperatures are usually set high enough to ensure rapid volatilization of the sample and prevent condensation, typically around 200-250°C. jsbms.jpeuropa.euuii.ac.id

Carrier Gas : Helium is the most common carrier gas, used at a constant flow rate or velocity to ensure efficient separation. jsbms.jpeuropa.eu

Sample Introduction : For liquid samples, direct injection is common. indexcopernicus.com For samples where the analyte is in a complex matrix, such as blood or oil, headspace (HS) sampling is preferred. nih.govescholarship.orgunito.it HS-GC involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample, which is then injected into the GC. escholarship.org

A significant challenge in analyzing deuterated ethanol is achieving complete chromatographic separation from non-deuterated ethanol, as their chemical properties are very similar. escholarship.org While full resolution can be difficult, GC-MS can overcome this by using different mass fragments for quantification, thereby distinguishing between the co-eluting compounds. escholarship.org

Table 1: Example GC-FID/MS Method Parameters for Ethanol Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Instrument | Gas Chromatograph with FID/MS Detector | jsbms.jpescholarship.orgeuropa.eu |

| Column | DB-624 or equivalent (e.g., Rtx-5 ms) | jsbms.jpeuropa.eu |

| 30 m length x 0.32 mm ID x 1.8 µm film | europa.eu | |

| Carrier Gas | Helium | jsbms.jpeuropa.eu |

| Injector Temp. | 230 °C | europa.eu |

| Detector Temp. | 230 °C (FID), 230-240°C (MS interface) | jsbms.jpeuropa.eu |

| Oven Program | 45°C (4 min), ramp 10°C/min to 90°C, ramp 20°C/min to 200°C (2 min) | europa.eu |

| Injection Mode | Headspace or Direct Liquid Injection | escholarship.orgindexcopernicus.com |

Utilization of ETHYL-1-D1 ALCOHOL as an Internal Standard in Complex Chemical Mixtures

In quantitative analysis, an internal standard (ISTD) is a known amount of a compound, different from the analyte, that is added to samples and calibration standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. ETHYL-1-D1 ALCOHOL and other deuterated ethanols (e.g., ethanol-d5, ethanol-d6) are ideal internal standards for the quantification of ethanol in complex mixtures. nih.govjsbms.jp

The use of an isotope-labeled internal standard is highly advantageous because it has nearly identical chemical and physical properties to the analyte (unlabeled ethanol). nih.govescholarship.org This means it behaves similarly during extraction, derivatization, and chromatography, ensuring that any loss or variation experienced by the analyte is mirrored by the internal standard. nih.gov However, it is distinguishable by the mass spectrometer due to its higher mass. researchgate.net This allows for more accurate and precise quantification compared to using a different chemical compound as the internal standard (e.g., 1-propanol (B7761284) or 2-butanol). shimadzu.comescholarship.org

Applications in Research:

Forensic Toxicology : In blood alcohol analysis, deuterated ethanol is used as an ISTD to ensure accurate quantification, which is critical for legal purposes. jsbms.jpescholarship.org The method demonstrates excellent linearity and precision. jsbms.jp

Food and Beverage Analysis : For determining the alcohol content in wines or spirits, an ISTD corrects for matrix effects caused by sugars, acids, and other compounds. shimadzu.com

Metabolic Research : When studying ethanol pharmacokinetics, a deuterated analog can be used as an ISTD to precisely measure the concentration of administered ethanol over time. psu.edu

Environmental Monitoring : Deuterated standards are mandated by some regulatory agencies for the analysis of pollutants, where they help ensure data reliability in complex environmental matrices. pmarketresearch.com

Quantification is performed by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. europa.eu The use of deuterated ethanol as an ISTD typically yields calibration curves with high linearity (correlation coefficients, r², >0.99). jsbms.jpuii.ac.id This approach significantly improves the reliability of results by compensating for analytical variability. nih.gov

Table 2: Performance Characteristics Using Deuterated Ethanol as an Internal Standard

| Parameter | Typical Value/Range | Application Context | Source(s) |

|---|---|---|---|

| Linearity (r²) | > 0.99 | General Quantitative Analysis | jsbms.jpuii.ac.id |

| Limit of Detection (LOD) | 0.158 µg/mL | Alcohol Metabolite Analysis | nih.gov |

| Limit of Quantification (LOQ) | 1 mmol/L | Serum/Plasma Analysis | psu.edu |

| Accuracy/Precision | 99.0–112% / 3.0–7.0% | Whole Blood Analysis | jsbms.jp |

| Recovery | ~100% | Plasma Analysis | eurekakit.com |

Applications of Ethyl 1 D1 Alcohol in Mechanistic Chemical Studies: Kinetic Isotope Effects Kies

Theoretical Framework of Kinetic Isotope Effects and Their Interpretation

The theoretical underpinnings of KIEs are rooted in the principles of quantum mechanics and statistical mechanics, primarily explained by transition state theory. numberanalytics.com The difference in mass between hydrogen and deuterium (B1214612) leads to a lower zero-point vibrational energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. google.comias.ac.in This seemingly small difference in energy can have a significant impact on the activation energy of a reaction, and consequently, its rate. libretexts.org

Primary Deuterium Kinetic Isotope Effects in C-H/C-D Bond Cleavage

A primary deuterium kinetic isotope effect (PKIE) is observed when the C-H or C-D bond is broken or formed in the rate-determining step of a reaction. ontosight.aigoogle.com The magnitude of the PKIE, expressed as the ratio of the rate constant for the lighter isotope to the heavier isotope (kH/kD), provides valuable information about the transition state. A large PKIE, typically in the range of 2 to 7, suggests that the C-H/C-D bond is significantly broken in the transition state. csbsju.eduresearchgate.net This is because the difference in ZPE between the C-H and C-D bonds in the ground state is largely lost in the transition state, leading to a lower activation energy for the C-H bond cleavage. google.com

For the homolytic cleavage of a C-H/D bond, where the bond is considered fully broken at the transition state, the isotope effect is primarily controlled by the difference in the ground state ZPEs. princeton.edu The rate of a reaction involving a C–¹H bond is typically 6–10 times faster than with a C–²H bond. wikipedia.org

Secondary Deuterium Kinetic Isotope Effects: Steric and Hyperconjugative Influences

Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopically labeled bond is not directly broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs but are still highly informative. princeton.edu SKIEs can be classified as α or β effects. An α-SKIE is observed when the deuterium is attached to the carbon undergoing a change in hybridization, while a β-SKIE occurs when the deuterium is on an adjacent carbon.

Changes in hybridization at the α-carbon are a primary source of secondary KIEs. princeton.edu For instance, the rehybridization of the carbon atom from sp³ in the reactant to sp² in the transition state, as often seen in SN1 reactions, typically leads to a normal KIE (kH/kD > 1). wikipedia.org Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org These effects are attributed to changes in the vibrational frequencies of the C-H(D) bending modes. princeton.edu

Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital, can also give rise to β-SKIEs. libretexts.orgprinceton.edu This interaction weakens the C-H/D bond, and since the C-D bond is stronger, it participates less effectively in hyperconjugation. princeton.edu This often results in a small, normal KIE. princeton.edu

Transition State Structures and Vibrational Frequency Changes

The magnitude of the KIE is intimately linked to the geometry and vibrational frequencies of the transition state. google.comutdallas.edu In a simplified model, the C-H(D) stretching vibration in the reactant is converted into a translational motion along the reaction coordinate in the transition state. princeton.edu The difference in the zero-point energies between the ground state and the transition state ultimately determines the magnitude of the KIE. princeton.edu

For a linear, symmetric transition state where the hydrogen is transferred between two identical atoms, the symmetric stretching vibration in the transition state is largely independent of the isotopic mass of the transferred hydrogen. This leads to a maximal KIE. utdallas.edu However, if the transition state is "early" (reactant-like) or "late" (product-like), the hydrogen will have different vibrational energies, resulting in a smaller KIE. utdallas.edu Computational methods, such as density functional theory (DFT), are now routinely used to calculate KIEs and provide detailed insights into transition state structures. mdpi.com

Elucidation of Organic Reaction Mechanisms

The application of ETHYL-1-D1 ALCOHOL in mechanistic studies provides concrete evidence to distinguish between different possible reaction pathways.

Alcohol Oxidation Pathways and Hydrogen Transfer Mechanisms

The oxidation of alcohols is a fundamental transformation in organic chemistry. olabs.edu.instudymind.co.uk By using ETHYL-1-D1 ALCOHOL, chemists can probe whether the C-H bond at the carbinol carbon is broken in the rate-determining step. A significant primary kinetic isotope effect would strongly support a mechanism where this C-H bond cleavage is kinetically significant. ias.ac.in For example, in the oxidation of ethanol (B145695) by various oxidizing agents, the observation of a substantial kH/kD value would indicate a mechanism involving hydride transfer or hydrogen atom abstraction from the C-1 position in the slow step. masterorganicchemistry.com

In enzymatic reactions, such as the oxidation of ethanol by alcohol dehydrogenase (ADH), KIE studies have been crucial in elucidating the mechanism. icm.edu.plwikipedia.org These studies, often combined with solvent isotope effects, can differentiate between stepwise and concerted mechanisms for the transfer of a hydride from the alcohol to a cofactor like NAD+. nih.gov

Below is a table summarizing hypothetical KIE values for different proposed alcohol oxidation mechanisms:

| Proposed Mechanism | Expected kH/kD Value | Interpretation |

| Rate-determining C-H bond cleavage | > 2 | Indicates significant C-H bond breaking in the transition state. ias.ac.in |

| Rate-determining O-H bond cleavage | ~ 1 | No significant primary KIE expected for C-D substitution. |

| Concerted H-transfer from C and O | > 2 | A large KIE would be consistent with this mechanism. |

| Stepwise with initial fast C-H cleavage | ~ 1 | The rate is not affected by isotopic substitution at the C-1 position. wikipedia.org |

Nucleophilic Substitution and Elimination Reactions Involving the Deuterated Carbon

ETHYL-1-D1 ALCOHOL can also be used to study nucleophilic substitution (SN) and elimination (E) reactions. msu.educhemguide.co.uk In these reactions, the alcohol is typically first converted to a better leaving group. The subsequent reaction can then be probed using KIEs.

For instance, in an E2 elimination reaction, a base removes a proton from a carbon adjacent to the leaving group. If the deuterated carbon in a derivative of ETHYL-1-D1 ALCOHOL is the one from which a proton (or deuteron) is removed in the rate-determining step, a primary KIE would be expected. princeton.edu In contrast, an E1 reaction, which proceeds through a carbocation intermediate, would not show a primary KIE for the C-D bond cleavage as it occurs after the rate-determining step. princeton.edu

Similarly, in SN2 reactions, a secondary α-deuterium KIE can provide information about the symmetry of the transition state. acs.org A small inverse or normal KIE can help to distinguish between a tight or loose transition state. researchgate.netacs.org For SN1 reactions, a larger normal α-SKIE is typically observed due to the change in hybridization from sp³ to sp² in the formation of the carbocation intermediate. wikipedia.org

The following table illustrates the expected KIEs for different substitution and elimination pathways:

| Reaction Pathway | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

| SN1 | α-Secondary | > 1 (e.g., 1.1-1.25) | Change in hybridization from sp³ to sp² in the rate-determining step. wikipedia.org |

| SN2 | α-Secondary | ~ 1 or slightly inverse/normal | Depends on the symmetry of the transition state. acs.org |

| E1 | Primary | ~ 1 | C-D bond cleavage occurs after the rate-determining step. princeton.edu |

| E2 | Primary | > 2 | C-D bond is broken in the rate-determining step. princeton.edu |

By carefully designing experiments and interpreting the resulting kinetic isotope effects, the use of ETHYL-1-D1 ALCOHOL provides an indispensable method for unraveling the detailed mechanisms of a wide array of organic reactions.

Studies on Proton (Deuteron) Transfer Processes in Catalysis

In many catalytic reactions, alcohols serve not just as a solvent or substrate but also as a source of protons. The use of ETHYL-1-D1 ALCOHOL (CH₃CH₂OD) allows researchers to track the fate of the hydroxyl proton and determine its involvement in the reaction mechanism. If the O-H (or O-D) bond cleavage is part of the rate-limiting step, a primary kinetic isotope effect will be observed, where the rate of the reaction with the hydrogen-containing alcohol (kH) is significantly different from the rate with the deuterium-containing alcohol (kD). researchgate.net

Catalytic transfer deuteration is a prime example where ETHYL-1-D1 ALCOHOL can be employed as a deuterium source. marquette.edu In these reactions, a catalyst facilitates the transfer of deuterium from the alcohol to an unsaturated substrate, such as an alkene or alkyne. For instance, in the copper-catalyzed transfer deuteration of aryl alkynes, ethanol-OD can be used as the deuterium source. marquette.edu Observing a significant KIE in such a reaction provides strong evidence for a mechanism where the O-D bond is broken during the turnover-limiting step.

Research findings have demonstrated the utility of deuterated alcohols in elucidating complex catalytic cycles. For example, in the iridium-catalyzed N-alkylation of amines with alcohols, kinetic isotope effect measurements are a key experimental technique. diva-portal.org By comparing the reaction rates using a regular alcohol versus a deuterated alcohol, the structure of the active catalyst and the relative rates of individual mechanistic steps can be determined. diva-portal.org A study on the Ru-catalyzed isomerization of allylic alcohols also utilized deuterium labeling experiments to propose that the reaction proceeds via a 1,3-H shift mechanism. rsc.org

The data below illustrates how KIE values obtained from using deuterated alcohols provide mechanistic insights into catalytic proton/deuteron transfer reactions.

Table 1: Representative Kinetic Isotope Effects in Catalytic Reactions Using Deuterated Alcohols

| Catalyst System | Substrate/Reaction | Deuterium Source | KIE (kH/kD) | Mechanistic Implication | Citation |

| Iridium(I) Complex | Transfer Deuteration of Alkenes | 2-propanol-d8 (B1362042) | >1 | Deuterium transfer from alcohol is part of the rate-determining step. | marquette.edu |

| Rhodium Complex | Transfer Deuteration of an α,β-Unsaturated Ketone | D₂O | >1 | Oxidative addition of the D₂O to the metal center is a key mechanistic step. | marquette.edu |

| Palladium Complex | Transfer Deuteration of Enones | D₂O | >1 | Indicates a Pd-D catalytic species is formed and involved in the rate-limiting step. | marquette.edu |

| Iridium Complex | N-Alkylation of Aniline with Benzyl Alcohol | Benzyl-α,α-d2 alcohol | 1.8 | C-H bond cleavage occurs in the rate-determining step. | diva-portal.org |

Note: While not all examples use ETHYL-1-D1 ALCOHOL directly, the principles of using deuterated alcohols like 2-propanol-d8 or deuterated substrates are identical for mechanistic elucidation. The KIE values confirm the involvement of H/D transfer in the rate-limiting step.

Solvent Isotope Effects in Reaction Kinetics

When a reaction is performed in a deuterated solvent, such as ETHYL-1-D1 ALCOHOL, any observed change in the reaction rate compared to the reaction in the corresponding non-deuterated solvent (ethanol) is known as a solvent isotope effect (SIE). chem-station.com These effects can be complex because the deuterated solvent can influence the reaction in multiple ways: it can alter the solvation of reactants and the transition state, and any exchangeable protons in the reactants or catalyst will be replaced by deuterium. nih.gov Despite this complexity, SIEs are a powerful tool for probing reaction mechanisms, particularly for identifying the involvement of solvent protons in the reaction pathway.

The interpretation of an SIE depends on its magnitude and direction (kH/kD > 1 or kH/kD < 1).

Normal SIE (kH/kD > 1): A normal solvent isotope effect is typically observed when a proton transfer from the solvent is part of the rate-determining step. The O-D bond in ETHYL-1-D1 ALCOHOL is stronger than the O-H bond in ethanol, leading to a higher activation energy and a slower reaction rate in the deuterated solvent. diva-portal.org

Studies on enzyme-catalyzed reactions frequently use solvent isotope effects to understand mechanisms. In the oxidation of alcohols by enzymes like yeast alcohol dehydrogenase, replacing H₂O with D₂O can reveal whether the cleavage of the O-H bond is a distinct step from C-H bond cleavage. nih.gov For ethanol oxidation, a solvent isotope effect (D₂O(kcat/Km)) of 1.9 was observed, providing evidence for a multi-step mechanism. nih.gov Similar principles apply when using ETHYL-1-D1 ALCOHOL as a solvent for non-enzymatic reactions, where it can help distinguish between concerted and stepwise mechanisms. For example, a study on the racemization of indenes catalyzed by alkoxides found that reactions are generally about twice as fast in deuterated alcohol solvents, an inverse SIE. diva-portal.org

The following table summarizes expected outcomes and interpretations of solvent isotope effects when using ETHYL-1-D1 ALCOHOL.

Table 2: Interpretation of Solvent Isotope Effects (SIEs) in ETHYL-1-D1 ALCOHOL

| SIE Value (k_EtOH / k_EtOD) | Type | General Interpretation | Example Reaction Type | Citation |

| > 1.5 | Normal | Proton/deuteron transfer from the solvent is involved in the rate-determining step. | General acid-catalyzed reactions. | chem-station.com |

| ~ 1.0 | No Significant Effect | Solvent proton transfer is not involved in the rate-determining step. | Reactions where the solvent is purely a medium. | nih.gov |

| < 1.0 | Inverse | A rapid pre-equilibrium involving proton/deuteron transfer from the solvent precedes the rate-limiting step. | Specific acid-catalyzed ester hydrolysis. | chem-station.commdpi.com |

These studies underscore the critical role of ETHYL-1-D1 ALCOHOL in mechanistic investigations. By carefully designing experiments that leverage kinetic and solvent isotope effects, chemists can gain a detailed understanding of how reactions proceed at a molecular level, leading to the development of more efficient and selective chemical processes.

Theoretical and Computational Chemistry Investigations of Ethyl 1 D1 Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and energetic properties of molecules. tandfonline.com For ETHYL-1-D1 ALCOHOL, these methods provide a foundational understanding of its conformational preferences, vibrational behavior, and reaction pathways.

Electronic Structure Analysis and Conformational Landscapes

Ethanol (B145695), and by extension ETHYL-1-D1 ALCOHOL, exists predominantly in two stable conformations: trans (anti) and gauche. These conformers arise from the rotation around the C-O bond. In the trans conformation, the hydroxyl hydrogen is positioned opposite to the methyl group, while in the gauche conformation, it is closer.

High-level quantum chemical calculations, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been employed to determine the precise energy difference between these conformers for ethanol. These studies consistently show that the trans conformer is the more stable of the two in the gas phase. nih.govacs.org The energy difference is small, with the trans isomer being lower in energy by approximately 38-44 cm⁻¹ (about 0.45-0.53 kJ/mol). nih.gov Due to this small energy gap, the gauche conformer is significantly populated at room temperature, and its twofold degeneracy makes it the more abundant species. acs.org

The substitution of hydrogen with deuterium (B1214612) in ETHYL-1-D1 ALCOHOL is not expected to significantly alter the electronic potential energy surface. However, it does affect the zero-point vibrational energy (ZPVE), which can slightly modify the relative energies of the conformers. DFT calculations are instrumental in predicting these subtle isotopic effects. The rotational constants, which are sensitive to the mass distribution and geometry, are also precisely calculated for each conformer, aiding in their experimental identification through techniques like microwave spectroscopy. frontiersin.orgnih.gov

| Conformer | Relative Energy (cm⁻¹)a | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|---|

| trans-ethanol | 0.0 | - | - | - |

| gauche-ethanol | 38 | - | - | - |

Note: The energy value is based on high-level CCSD(T) calculations for ethanol, which provides a strong theoretical basis for the nearly identical electronic landscape of ETHYL-1-D1 ALCOHOL. acs.org Rotational constants are highly specific to the isotopologue and require dedicated calculations.

Prediction and Interpretation of Vibrational Frequencies of Deuterated Isotopologues

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful method for studying molecular structure. The vibrational frequencies of a molecule are sensitive to its atomic masses and force constants. Isotopic substitution, as in ETHYL-1-D1 ALCOHOL, leads to predictable shifts in the vibrational spectrum, which can be accurately modeled using DFT.

Calculations of harmonic vibrational frequencies are routinely performed using DFT methods, often with hybrid functionals like B3LYP and a variety of basis sets. fountainjournals.comspectroscopyonline.comresearchgate.net These calculated frequencies are known to have systematic errors, which are often corrected by applying a scaling factor to improve agreement with experimental data. researchgate.netnist.govresearchgate.net For instance, a common scaling factor for B3LYP/6-311+G(d,p) is around 0.968. researchgate.net

In ETHYL-1-D1 ALCOHOL, the most significant change in the vibrational spectrum compared to ethanol is the appearance of C-D stretching modes, which are found at lower frequencies than C-H stretching modes due to the heavier mass of deuterium. DFT calculations are crucial for assigning these new bands and for understanding the coupling between different vibrational modes. For example, studies on deuterated ethanols have shown that the C-H stretching region of the Raman spectra, which was once thought to be composed of distinct bands for the -CH₂ and -CH₃ groups, actually contains overlapping features. beilstein-journals.org The analysis of isotopologues like CH₃CD₂OH and CD₃CH₂OH has been instrumental in revising these assignments. beilstein-journals.org

| Vibrational Mode | Ethanol (CH₃CH₂OH)b | ETHYL-1-D1 ALCOHOL (CH₃CHDOH)c | Assignment |

|---|---|---|---|

| ν(OH) | ~3600 | ~3600 | O-H stretch |

| ν(CH) | ~2900-3000 | ~2900-3000 | C-H stretch |

| ν(CD) | - | ~2100-2200 | C-D stretch |

| δ(CH₂) | ~1450 | - | CH₂ scissoring |

| τ(OH) | ~205 | ~205 | O-H torsion |

| τ(CH₃) | ~257 | ~257 | CH₃ torsion |

Note: These are approximate frequency ranges. Precise values depend on the level of theory and basis set used. The table illustrates the expected positions of key vibrational modes. fountainjournals.comresearchgate.netaip.org

Energetic Profiles of Isomerization and Reaction Pathways

DFT calculations are also employed to map out the potential energy surfaces for chemical reactions, including isomerization. For ETHYL-1-D1 ALCOHOL, the most fundamental isomerization is the interconversion between the trans and gauche conformers. This process occurs via rotation around the C-O bond and proceeds through two transition states.

High-level calculations on ethanol have determined the energy barriers for this isomerization. The barrier for the trans to gauche conversion is approximately 377-402 cm⁻¹ (4.5-4.8 kJ/mol), while the barrier for the reverse reaction is slightly lower due to the higher energy of the gauche conformer. nih.govacs.org Another higher energy transition state also exists. acs.org The deuteration at the C1 position in ETHYL-1-D1 ALCOHOL will have a small but calculable effect on these barrier heights due to changes in ZPVE.

DFT is also used to study more complex reaction pathways, such as the decomposition of ethanol. These studies provide insights into the mechanisms of bond cleavage, for example, C-C versus C-H bond scission. While not specific to ETHYL-1-D1 ALCOHOL, these investigations on ethanol reveal that the initial dehydrogenation of the alcohol is a key step in many of its reactions on catalytic surfaces. researchgate.net

| Isomerization Pathway | Barrier Height (cm⁻¹)d | Barrier Height (kJ/mol) |

|---|---|---|

| trans → gauche | 377 - 402 | 4.5 - 4.8 |

| gauche → trans | ~339 | ~4.1 |

Note: Values are based on high-level CCSD(T) calculations for ethanol. nih.govacs.org The barrier for gauche to trans is estimated from the trans to gauche barrier and the relative energy of the conformers.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about isolated molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase. ucdavis.edu MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and dynamics in liquids and solutions.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

In liquid ETHYL-1-D1 ALCOHOL, as in liquid ethanol, the dominant intermolecular interaction is hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of complex, dynamic networks of associated molecules. MD simulations have shown that in liquid ethanol, molecules predominantly form linear chains, in contrast to the three-dimensional network found in water. ucdavis.edu

The structure of these hydrogen-bonded networks can be characterized by analyzing the simulation trajectories to determine properties such as the average number of hydrogen bonds per molecule and the distribution of chain lengths. At room temperature, the majority of ethanol molecules participate in two hydrogen bonds, one as a donor and one as an acceptor, consistent with their position within a chain. ucdavis.edu The number of molecules acting as chain terminators (one hydrogen bond) or branching points (three hydrogen bonds) is smaller but temperature-dependent. ucdavis.edu

Studies on ethanol-water mixtures have revealed that the hydrogen-bonding network is complex, with both ethanol and water molecules participating as donors and acceptors. nih.govacs.org The introduction of deuterium in ETHYL-1-D1 ALCOHOL can be used in combined experimental (e.g., NMR) and computational studies to probe the geometry of these hydrogen bonds with greater precision. nih.gov

| Property | Value |

|---|---|

| Mean number of H-bonds per molecule | ~1.8 - 2.0 |

| Percentage of molecules with 2 H-bonds | High |

| Percentage of molecules with 1 H-bond | Moderate |

| Percentage of molecules with 0 H-bonds | Low |

| Mean H-bond distance (rOH···O) | ~1.93 Å |

Note: Values are based on MD simulations of liquid ethanol. ucdavis.edunih.gov

Solvent Effects and Solvation Dynamics in Various Chemical Environments

MD simulations are a powerful tool for investigating how the properties and behavior of a solute, such as ETHYL-1-D1 ALCOHOL, are influenced by its solvent environment. The solvation of ethanol has been studied in a variety of solvents, from polar protic solvents like water to nonpolar solvents like alkanes.

The structure of the solvent around a solute molecule can be described by radial distribution functions (RDFs), which give the probability of finding a solvent atom at a certain distance from a solute atom. ump.edu.my In aqueous solutions, RDFs for ethanol show a distinct hydration shell, with water molecules oriented to form hydrogen bonds with the hydroxyl group of ethanol. nih.gov

The dynamics of solvation, which describe how the solvent reorganizes around a solute in response to a change (e.g., electronic excitation), can also be studied with MD simulations. These studies are crucial for understanding reaction kinetics in solution. For instance, simulations of ethanol in non-ideal mixtures, such as with heptane, have shown that nanoscale clustering of the alcohol molecules significantly alters the solvation dynamics. aip.org In such environments, the solvation process can be dominated by the exchange of solvent molecules in the first solvation shell. aip.org While specific MD studies on ETHYL-1-D1 ALCOHOL are scarce, the vast body of work on ethanol provides a robust framework for understanding its behavior in different chemical environments. The subtle changes in mass and vibrational frequencies due to deuteration can be incorporated into force fields to model the specific dynamics of ETHYL-1-D1 ALCOHOL.

Conformational Dynamics and Mobility Perturbations Due to Deuterium Substitution

Ethanol exists as a mixture of trans (or anti) and gauche conformers in various states of matter. acs.orgunimi.itresearchgate.net The trans conformer has a dihedral angle of 180° and is generally the more stable ground state. nasa.govorganicchemistrytutor.com The gauche conformer, with a dihedral angle of approximately 60°, is slightly higher in energy. organicchemistrytutor.com Microwave spectroscopy studies have been instrumental in characterizing these conformers. capes.gov.brresearchgate.netcapes.gov.br

The introduction of deuterium at the C1 position in ethyl-1-d1 alcohol leads to the existence of three distinct rotameric forms. capes.gov.brresearchgate.net For the trans form, only one set of transitions is observed, while the gauche form exhibits two sets of transitions, designated as gauche I and gauche II. capes.gov.brresearchgate.net This observation confirms that the trans rotamer of the normal, non-deuterated species possesses a plane of symmetry. capes.gov.brresearchgate.net

Computational studies, including quantum chemical calculations and density functional theory (DFT), provide further insights into the energetics and structures of these conformers. acs.orgunimi.itustc.edu.cn These methods help in assigning experimental spectra and understanding the subtle energy differences between conformers. ustc.edu.cn For instance, DFT calculations at the B3LYP/6-311+G(d,p) level are commonly used to optimize the geometries and calculate vibrational frequencies of deuterated alcohols. ustc.edu.cn

The rotational constants for the gauche I and gauche II conformers of ethyl-1-d1 alcohol have been determined from its microwave spectrum, as shown in the table below. researchgate.net

| Rotational Constant | Gauche I (MHz) | Gauche II (MHz) |

| A | 29739.30 | 29748.60 |

| B | 9097.84 | 9075.64 |

| C | 7892.16 | 7905.28 |

| Data from microwave spectroscopy studies of CH₃CHDOH. researchgate.net |

The energy difference between the trans and gauche conformers of ethanol is very small, with the trans conformer being more stable by approximately 0.12 kcal/mol (or 41 cm⁻¹). acs.orgunimi.it Despite this, the gauche form is more abundant at room temperature due to its twofold degeneracy. acs.orgunimi.it Quantum calculations have revealed a "leaky" nature of the ground state, which resembles the trans conformer but shows significant delocalization to the gauche conformer. acs.orgunimi.it This delocalization effect is partially reduced upon deuteration of the hydroxyl group. acs.org

The substitution of deuterium for hydrogen can also influence the barriers to internal rotation. researchgate.netnist.govrsc.org While specific data on the rotational barriers in ethyl-1-d1 alcohol is detailed, studies on related molecules show that deuteration can alter these energy barriers. researchgate.net For instance, the torsional barriers in ethanol have been calculated to be V₃(trans) = 1226.7 cm⁻¹ and V₃(gauche) = 1296.3 cm⁻¹. researchgate.net

Applications As an Isotopic Tracer in Chemical and Biological Systems Mechanistic Focus

Mechanistic Metabolic Pathway Tracing (Excluding Clinical Human Data)

In biochemical research, Ethyl-1-d1 alcohol is instrumental for tracing metabolic pathways in isolated, non-human systems. Its use helps to unravel the intricate steps of enzymatic reactions and the flow of atoms through metabolic networks.

The primary pathway for ethanol (B145695) metabolism involves its oxidation to acetaldehyde, a reaction predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH) in the liver. wikipedia.orgnih.gov Ethyl-1-d1 alcohol has been crucial in studying the mechanism of this enzymatic oxidation. The substitution of deuterium (B1214612) at the C1 position, the site of oxidation, allows researchers to measure the kinetic isotope effect.

Detailed research has shown that when Ethyl-1-d1 alcohol is used as a substrate for alcohol dehydrogenase, the rate of reaction is significantly slower compared to normal ethanol. acs.org Specifically, placing deuterium on the carbon adjacent to the hydroxyl group causes liver alcohol dehydrogenase to metabolize the ethanol 4.5 times more slowly. acs.org This large KIE provides strong evidence that the cleavage of the C-H bond at this position is the rate-determining step of the reaction. acs.org The mechanism involves the transfer of a hydride ion from the alcohol to the coenzyme nicotinamide adenine dinucleotide (NAD+). nih.govmdpi.com

Further studies have quantified the primary isotope effects on the V/K kinetic parameter (a measure of enzyme efficiency) using both deuterium (D) and tritium (T) labeled ethanol with liver ADH. nih.gov The results, which vary with pH and the specific coenzyme used, confirm that the hydrogen transfer is a critical, rate-limiting part of the catalytic mechanism. nih.govnih.gov For instance, with the coenzyme NAD+ at pH 7, the deuterium isotope effect (D(V/K)) was measured at 3.0. nih.gov In contrast, the subsequent oxidation of acetaldehyde to acetate by aldehyde dehydrogenase (ALDH) shows no significant isotope effect when starting from Ethyl-1-d1 alcohol, indicating that the rate-determining step for ALDH does not involve the bond formed in the initial oxidation. acs.org

| Coenzyme | pH | Deuterium Isotope Effect (D(V/K)) | Tritium Isotope Effect (T(V/K)) |

|---|---|---|---|

| NAD+ | 7.0 | 3.0 | 6.5 |

| NAD+ | 9.0 | 1.5 | 2.5 |

| thio-NAD+ | Not Specified | ~5 (intrinsic) | Not Specified |

| acetyl-NAD+ | Not Specified | ~5 (intrinsic) | Not Specified |

The use of Ethyl-1-d1 alcohol provides a direct means to track the hydrogen atom (as deuterium) removed during its oxidation. In the ADH-catalyzed reaction, the deuterium is transferred as a deuteride (B1239839) ion (D-) directly from the ethanol substrate to the NAD+ coenzyme, yielding deuterated NADH (NADH-d) and acetaldehyde. wikipedia.orgyoutube.com This demonstrates a direct hydrogen transfer mechanism and allows researchers to follow the fate of the reducing equivalents within the cell.

While the deuterium label on Ethyl-1-d1 alcohol specifically traces hydrogen, it is often used in conjunction with carbon isotopes (¹³C or ¹⁴C) to provide a complete picture of both carbon flow and hydrogen transfer. nih.gov This dual-labeling approach enables unambiguous tracking of atoms through compartmentalized metabolic networks, clarifying how the carbon skeleton is processed and where the reducing equivalents are transferred in subsequent biochemical reactions. nih.gov

Isotopic labeling is a fundamental technique for elucidating and confirming biosynthetic and metabolic pathways. nih.gov Ethyl-1-d1 alcohol serves as a tracer to verify the specific steps of ethanol metabolism. The well-established pathway involves the oxidation of ethanol to acetaldehyde, which is then converted to acetate and subsequently to acetyl-CoA. wikipedia.orgnih.gov By using Ethyl-1-d1 alcohol, researchers can confirm that the hydrogen atom at the C1 position is the one specifically removed during the initial oxidation step catalyzed by ADH. nih.gov This confirms the regiospecificity of the enzyme and validates the proposed mechanism for this segment of the metabolic pathway. This approach of using labeled substrates to verify individual steps is a critical component of elucidating more complex biosynthetic routes in various organisms.

Tracer Studies in Material Science and Polymer Chemistry

In material science and polymer chemistry, deuterated compounds like Ethyl-1-d1 alcohol are valuable for investigating reaction mechanisms and degradation pathways. The distinct spectroscopic signature and the kinetic isotope effect associated with deuterium allow for detailed mechanistic probes that are often inaccessible with other methods. researchgate.net

The mechanism of polymerization can be complex, involving initiation, propagation, termination, and chain-transfer steps. jieyatwinscrew.comlibretexts.org Deuterated molecules can be used to probe the specific roles of different reagents in these processes. For example, in cationic polymerization of electron-rich monomers, alcohols can act as degenerative chain transfer agents. rsc.org

In a study analogous to using Ethyl-1-d1 alcohol, deuterated methanol was used to investigate its role in the cationic polymerization of p-methoxystyrene. rsc.org By analyzing the resulting polymer for deuterium incorporation, researchers could determine the extent to which the alcohol initiated new polymer chains versus acting as a transfer agent. If Ethyl-1-d1 alcohol were used in a similar system, its deuterium atom could be traced to the polymer end-groups using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This would provide definitive evidence of its role in the reaction mechanism, helping to distinguish between proposed pathways for chain initiation and transfer. rsc.org

Isotopic labeling is a powerful technique for studying the degradation pathways of organic compounds, particularly in catalysis. By tracking the position of the isotope, researchers can identify which chemical bonds are broken and in what sequence.